

An In-depth Technical Guide to the Synthesis and Characterization of Yellow 10

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Compound of Interest

Compound Name: **Yellow 10**

Cat. No.: **B1170507**

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This technical guide provides a comprehensive overview of the synthesis and characterization of two commercially significant compounds commonly referred to as "**Yellow 10**": Quinoline Yellow (C.I. 47005) and Pigment **Yellow 10**. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, data analysis, and visualizations to facilitate a deeper understanding of these materials.

Quinoline Yellow (C.I. 47005; D&C Yellow No. 10)

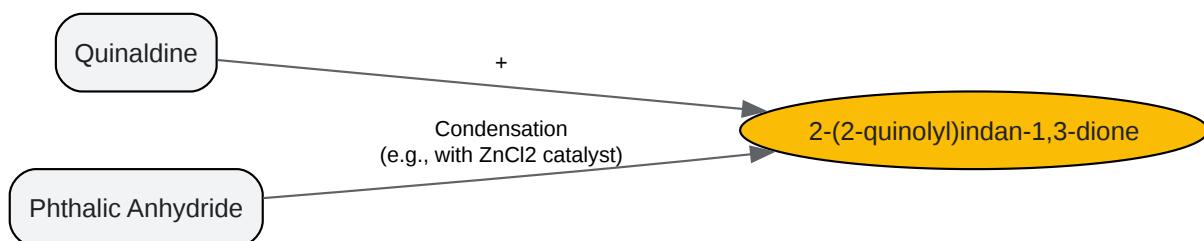
Quinoline Yellow is a water-soluble synthetic dye widely used in cosmetics, pharmaceuticals, and food products.^{[1][2]} Chemically, it is a mixture of the sodium salts of the mono-, di-, and trisulfonic acids of 2-(2-quinolyl)indan-1,3-dione.^{[3][4]} The disulfonated form is typically the principal component.^[5]

Synthesis of Quinoline Yellow

The synthesis of Quinoline Yellow is a two-step process involving the initial formation of the unsulfonated precursor, 2-(2-quinolyl)indan-1,3-dione, followed by sulfonation.^[6]

Step 1: Synthesis of 2-(2-quinolyl)indan-1,3-dione

This step involves the condensation reaction of quinaldine (2-methylquinoline) and phthalic anhydride.^[4]



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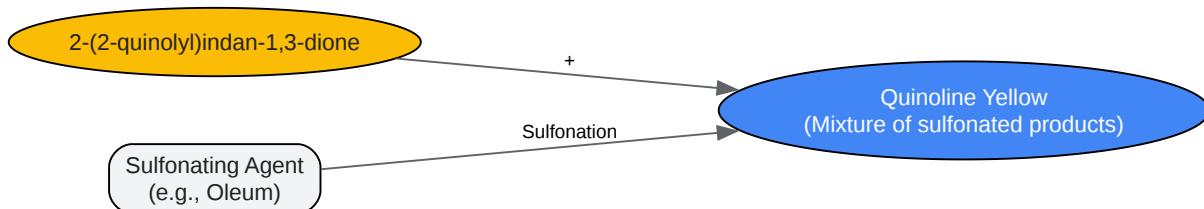
Condensation of Quinaldine and Phthalic Anhydride

Experimental Protocol:

A detailed experimental protocol for this condensation is not readily available in open literature, however, the general procedure involves heating a mixture of quinaldine and phthalic anhydride, often in the presence of a catalyst like zinc chloride.^[4]

Step 2: Sulfonation of 2-(2-quinolyl)indan-1,3-dione

The synthesized 2-(2-quinolyl)indan-1,3-dione is then sulfonated using a strong sulfonating agent, such as oleum (fuming sulfuric acid), to introduce sulfonic acid groups onto the quinoline and/or indandione rings.^[6] The degree of sulfonation (mono-, di-, or tri-sulfonated) can be controlled by reaction conditions.^[3]



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Sulfonation to form Quinoline Yellow

Experimental Protocol:

A general procedure for sulfonation involves reacting 2-(2-quinolyl)indan-1,3-dione with oleum. The reaction mixture is then typically quenched in a brine solution to precipitate the sodium salts of the sulfonated products.[\[5\]](#)

Purification:

Commercial Quinoline Yellow is often purified to remove inorganic salts and unsulfonated starting material. A common purification method involves the formation of water-insoluble organic amine salts, which can be isolated, washed, and then converted back to the highly pure sodium salt of Quinoline Yellow.

Characterization of Quinoline Yellow

A variety of analytical techniques are employed to characterize Quinoline Yellow and its various sulfonated forms.

1.2.1. Physicochemical Properties

| Property | Value | Reference |
|---------------|--|---|
| Appearance | Bright greenish-yellow powder or granules | [2] [5] |
| Solubility | Soluble in water, sparingly soluble in ethanol | [2] |
| Melting Point | >228 °C | |

1.2.2. Spectroscopic Analysis

UV-Visible Spectroscopy:

The UV-Vis spectrum of an aqueous solution of Quinoline Yellow exhibits a characteristic absorption maximum (λ_{max}) in the visible region.

Experimental Protocol:

A dilute solution of Quinoline Yellow in a suitable solvent (e.g., water, ethanol, methanol, or DMSO) is prepared. The absorbance spectrum is recorded using a UV-Vis spectrophotometer over a wavelength range of 200-800 nm.[7]

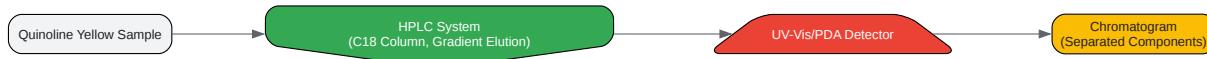
| Solvent | λ_{max} (nm) | Reference |
|------------------|--|-----------|
| Water | ~415 | [5] |
| Various Solvents | A red shift is observed with increasing solvent polarity | [7] |

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for separating and quantifying the different sulfonated components of Quinoline Yellow.[3][8]

Experimental Protocol:

A reversed-phase HPLC method is typically used. A C18 column is common, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile.[5][8] A gradient elution is often employed to achieve separation of the mono-, di-, and tri-sulfonated species.[5] Detection is typically performed using a UV-Vis or photodiode array (PDA) detector at the λ_{max} of Quinoline Yellow.[5]



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HPLC Analysis Workflow for Quinoline Yellow

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR spectroscopy can be used to elucidate the chemical structure of the components of Quinoline Yellow. While specific spectra for the sulfonated mixture are not readily available, the analysis of related quinoline derivatives provides expected chemical shift regions.[9]

Mass Spectrometry (MS):

Mass spectrometry, particularly with electrospray ionization (ESI-MS), is used to determine the molecular weights of the different sulfonated species in Quinoline Yellow and to study their fragmentation patterns.[10]

Pigment Yellow 10 (C.I. 12710)

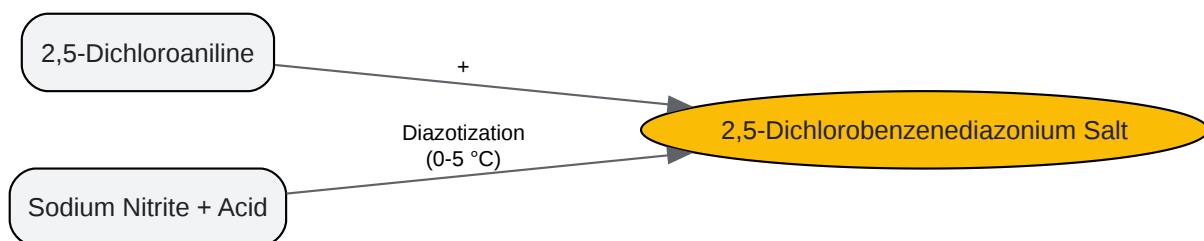
Pigment **Yellow 10** is a monoazo pigment that is insoluble in water. It is known for its good lightfastness and is used in printing inks, coatings, and plastics.[11]

Synthesis of Pigment Yellow 10

The synthesis of Pigment **Yellow 10** is achieved through an azo coupling reaction, which involves two main steps: diazotization of an aromatic amine and the subsequent coupling with a coupling component.[12]

Step 1: Diazotization of 2,5-Dichloroaniline

In this step, 2,5-dichloroaniline is converted to its corresponding diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C).[13][14][15]



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Diazotization of 2,5-Dichloroaniline

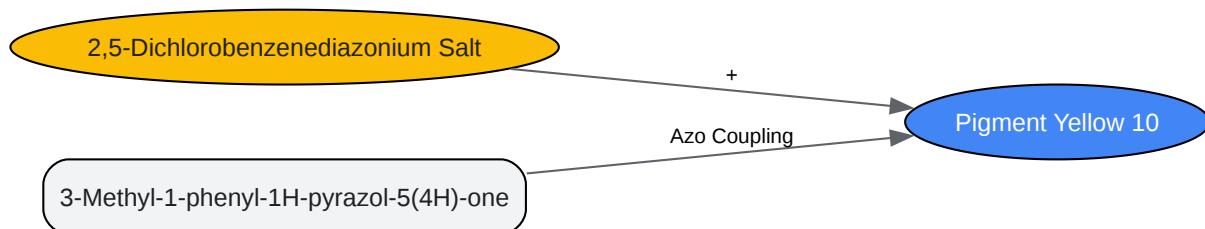
Experimental Protocol:

A general procedure involves dissolving 2,5-dichloroaniline in an acidic medium, cooling the solution to 0-5 °C, and then slowly adding an aqueous solution of sodium nitrite.[16] The

reaction is kept cold to prevent the decomposition of the unstable diazonium salt.[\[13\]](#)

Step 2: Azo Coupling Reaction

The freshly prepared diazonium salt is then reacted with a coupling component, in this case, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, to form the final Pigment **Yellow 10**.



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Azo Coupling to form Pigment **Yellow 10**

Experimental Protocol:

The coupling component is typically dissolved or suspended in a suitable medium, and the cold diazonium salt solution is added slowly while maintaining the appropriate pH and temperature. [\[17\]](#) The resulting pigment precipitates out of the solution and can be collected by filtration, washed, and dried.

Characterization of Pigment **Yellow 10**

2.2.1. Physicochemical Properties

| Property | Value | Reference |
|-----------------------|---|-----------|
| Appearance | Yellow powder | [18] |
| Molecular Formula | <chem>C16H12Cl2N4O4</chem> | [18] |
| Molecular Weight | 395.20 g/mol | [18] |
| Melting Point | 258 °C | [19] |
| Density | 1.6 g/cm³ | [18] |
| Oil Absorption | 25-35 g/100g | [18] |
| pH Value (10% slurry) | 6.0-7.5 | [19] |
| Solubility | Insoluble in water; slightly soluble in ethanol and acetone when heated | [19] |

2.2.2. Spectroscopic Analysis

Detailed spectroscopic data such as NMR and mass spectra for Pigment **Yellow 10** are not widely available in the public domain. Characterization typically relies on its physical properties, coloristic data, and fastness properties. Techniques such as FT-IR and X-ray diffraction can be used to confirm the identity and crystalline structure of the pigment.

This guide provides a foundational understanding of the synthesis and characterization of Quinoline Yellow and Pigment **Yellow 10**. For further in-depth research and development, it is recommended to consult specialized literature and patents for more specific and optimized experimental procedures.

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